N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide: is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide typically involves the reaction of dimethylcarbamoyl chloride with 4,4-dimethyl-3-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as benzene or xylene and catalysts like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors where phosgene and dimethylamine are reacted at high temperatures (around 275°C) to produce dimethylcarbamoyl chloride, which is then reacted with 4,4-dimethyl-3-oxopentanoic acid .
Chemical Reactions Analysis
Types of Reactions: N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: It reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ureas, carbamates, and thiolourethanes.
Scientific Research Applications
N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide is used in various scientific research applications, including:
Chemistry: As a reagent for synthesizing other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Used in the production of dyes, pharmaceuticals, and pesticides
Mechanism of Action
The mechanism of action of N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with molecular targets such as enzymes and proteins. It acts by transferring its dimethylcarbamoyl group to specific sites on the target molecules, thereby altering their function. This can lead to inhibition of enzyme activity or modification of protein structure, affecting various biochemical pathways .
Comparison with Similar Compounds
- Dimethylcarbamoyl chloride
- N,N-Dimethylcarbamoyl chloride
- Carbamoyl chloride
Comparison: N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide is unique due to its specific structure, which includes a dimethylcarbamoyl group and a 4,4-dimethyl-3-oxopentanoic acid moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, dimethylcarbamoyl chloride is primarily used as a reagent for transferring dimethylcarbamoyl groups, while this compound has broader applications in synthesis and research .
Properties
CAS No. |
93633-73-9 |
---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)7(13)6-8(14)11-9(15)12(4)5/h6H2,1-5H3,(H,11,14,15) |
InChI Key |
MSJDJWIPQUGBCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.